

# Application Notes: Enzyme-Linked Immunosorbent Assay (ELISA) for Glyphosate Screening

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## Compound of Interest

Compound Name: Glyphosate

Cat. No.: B1671968

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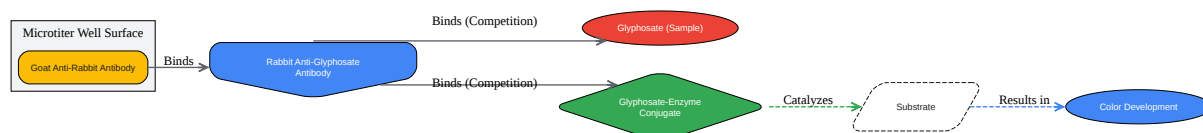
## Introduction

**Glyphosate** is a broad-spectrum systemic herbicide and crop desiccant used globally to control weeds.<sup>[1]</sup> Its widespread use has led to concerns about its potential impact on human health and the environment, prompting regulatory bodies to set maximum residue levels (MRLs) in food and water.<sup>[2][3]</sup> The Enzyme-Linked Immunosorbent Assay (ELISA) offers a rapid, sensitive, and cost-effective method for screening **glyphosate** residues in various samples, serving as a valuable tool for monitoring compliance with these regulations and for research purposes.<sup>[1][4]</sup> This document provides detailed application notes and protocols for the quantitative screening of **glyphosate** using a competitive ELISA format.

## Principle of the Assay

The **glyphosate** ELISA is a competitive immunoassay. The principle relies on the competition between **glyphosate** in the sample and a labeled **glyphosate** conjugate for a limited number of specific antibody binding sites. The microtiter plates are coated with a secondary antibody (e.g., goat anti-rabbit). A specific anti-**glyphosate** antibody (e.g., rabbit anti-**glyphosate**) is then added, which binds to the coated secondary antibody. When the sample and the enzyme-labeled **glyphosate** conjugate are introduced, they compete for the binding sites on the anti-**glyphosate** antibody. The amount of enzyme-labeled **glyphosate** that binds is inversely

proportional to the concentration of **glyphosate** in the sample. After a washing step to remove unbound reagents, a substrate is added, which reacts with the bound enzyme to produce a colorimetric signal. The intensity of the color is measured using a microplate reader, and the concentration of **glyphosate** is determined by comparing the absorbance to a standard curve.



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Caption: Principle of Competitive ELISA for **Glyphosate**.

## Quantitative Data Summary

The performance of **glyphosate** ELISA kits can vary between manufacturers and sample matrices. Below is a summary of typical quantitative data.

Table 1: Assay Performance Characteristics

Parameter	Water Samples	Cereal & Grain Samples	Food Samples (Honey, Soy)
Limit of Detection (LOD)	0.05 ppb	5 µg/kg	Varies by matrix
Limit of Quantification (LOQ)	0.075 ppb	~20-400 µg/kg	Baby Food: 7.5-400 ppb
Beer: 0.375-20 ppb			
Honey: 15-800 ppb			
Soy Sauce: 75-4000 ppb			
Assay Range	0.075 - 4.0 ppb	~20 - 400 µg/kg	Varies by matrix
Intra-assay Reproducibility (%CV)	< 17%	< 20%	-
Inter-assay Reproducibility (%CV)	< 17%	-	-
Average Recovery	102-106%	90-113%	70-130%

Table 2: Cross-Reactivity of the **Glyphosate** ELISA

Compound	LDD (ppb)	50% Inhibition (ppb)	Cross-Reactivity (%)
Glyphosate	0.05	0.5	100
Glyphosine	50	3000	< 0.1
Glufosinate	2000	70,000	< 0.01
AMPA (Aminomethylphosphonic acid)	35,000	> 1,000,000	< 0.01
Glycine	> 10,000	> 1,000,000	< 0.01

LDD (Least Detectable Dose) is the concentration at 90% B/B0. 50% Inhibition is the concentration at 50% B/B0.

## Experimental Protocols

### Sample Preparation

Accurate sample preparation is critical for reliable results. The protocol varies depending on the sample matrix.

#### A. Water Samples (Groundwater, Surface Water, Tap Water)

- Collect water samples in clean containers.
- If samples contain particulate matter, centrifuge or filter them.
- Samples can typically be used directly in the derivatization step. If high concentrations of **glyphosate** are expected, dilute the sample with deionized water.

#### B. Cereal, Grain, and Legume Samples (e.g., Wheat, Oats, Peas, Lentils)

- Homogenize a representative sample (at least 500g) using a grinder.
- Weigh a portion of the homogenized sample (e.g., 0.5 g) into a vial.
- Add 10.0 mL of deionized water and shake vigorously for 10 minutes.
- Allow the solids to settle, then transfer 1.5-2.0 mL of the supernatant to a microcentrifuge tube.
- Centrifuge at 8,000 x g for 5 minutes.
- The resulting supernatant is the sample extract to be used in the derivatization step.

#### C. Food Samples (e.g., Honey, Soy Sauce)

- For viscous samples like honey, dissolve a known weight of the sample in deionized water to achieve a suitable consistency.

- For soy products, sample preparation may involve extraction with a suitable buffer followed by centrifugation to remove solids.
- It is crucial to validate the method for each new matrix by performing spike and recovery experiments to assess matrix effects.

## Derivatization Procedure

**Glyphosate** requires a derivatization step to be recognized by the antibody in the ELISA.

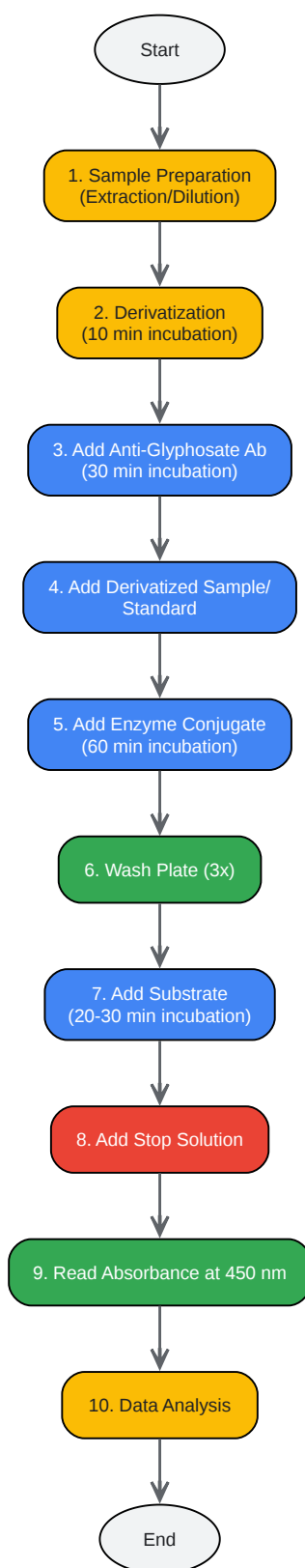
- Prepare the derivatization reagent by diluting it with the provided diluent (e.g., 3.5 mL of diluent into the reagent vial). Vortex to mix. The diluted reagent should be used within 8 hours.
- Label individual glass test tubes for standards, controls, and samples.
- Pipette 250  $\mu$ L of each standard, control, or sample extract into the corresponding tube.
- Add 1.0 mL of Assay Buffer to each tube and vortex briefly.
- Add 100  $\mu$ L of the diluted derivatization reagent to each tube. It is critical to vortex each tube immediately after adding the reagent for 15-30 seconds until no swirling lines are visible.
- Incubate the tubes at room temperature for 10 minutes.
- The derivatized standards, controls, and samples are now ready for the ELISA procedure.

## ELISA Protocol

This protocol is a generalized procedure based on commercially available kits. Always refer to the specific kit insert for detailed instructions.

- **Reagent Preparation:** Allow all reagents and microtiter plate strips to reach room temperature (20-25°C) before use.
- **Antibody Addition:** Add 50  $\mu$ L of the anti-**Glyphosate** Antibody Solution to each well. Cover the plate and mix by moving the plate in a circular motion on the benchtop for 30-60 seconds. Incubate for 30 minutes at room temperature.

- **Sample/Standard Addition:** Add 50  $\mu$ L of the derivatized standards, control, or samples to the appropriate wells.
- **Enzyme Conjugate Addition:** Add 50  $\mu$ L of the **Glyphosate**-Enzyme Conjugate to each well. Cover the plate and mix as described in step 2. Incubate for 60 minutes at room temperature.
- **Washing:** After incubation, discard the contents of the wells. Wash the plate 3 times with 1X washing buffer, ensuring at least 250  $\mu$ L of buffer is used per well for each wash. After the final wash, remove any remaining buffer by patting the plate dry on a stack of paper towels.
- **Substrate Addition:** Add 150  $\mu$ L of the Substrate/Color Solution to each well. Cover and mix gently. Incubate at room temperature for 20-30 minutes.
- **Stopping the Reaction:** Add 100  $\mu$ L of Stop Solution to each well. The color will change from blue to yellow.
- **Reading:** Read the absorbance at 450 nm using a microplate ELISA reader within 15 minutes of adding the Stop Solution.



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Caption: Experimental Workflow for **Glyphosate** ELISA.

## Data Analysis

- Calculate the mean absorbance for each set of standards, control, and samples.
- Calculate the percentage of binding (%B/B0) for each standard and sample using the following formula:  $\%B/B0 = (\text{Mean Absorbance of Standard or Sample} / \text{Mean Absorbance of Zero Standard}) \times 100$
- Construct a standard curve by plotting the %B/B0 for each standard on the y-axis versus the corresponding **glyphosate** concentration on the x-axis (log scale).
- Determine the concentration of **glyphosate** in the samples by interpolating their %B/B0 values from the standard curve.
- If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.

## Limitations

- This ELISA provides screening results. Positive results requiring regulatory action should be confirmed by a conventional method such as HPLC or GC/MS.
- The assay is specific for **glyphosate** but may have minor cross-reactivity with related compounds. Refer to the cross-reactivity table.
- Matrix effects can interfere with the assay. It is important to validate the assay for each specific sample matrix.
- The assay has a defined quantitative range. Samples with concentrations outside this range should be diluted and re-analyzed.

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## References



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